![molecular formula C7H18N4Si B14692821 1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane CAS No. 31701-36-7](/img/structure/B14692821.png)
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane, also known as 1-Methylsilatrane, is a unique organosilicon compound. It is characterized by its bicyclic structure, which includes a silicon atom integrated into a nitrogen-containing ring system.
Métodos De Preparación
The synthesis of 1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with methylating agents. One common method is the reaction with methyl iodide under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silatrane oxides.
Reduction: Reduction reactions can be carried out using hydride donors, resulting in the formation of reduced silatrane derivatives.
Substitution: It can undergo substitution reactions, particularly at the silicon atom, with reagents such as halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with mercury(II) salts can yield 1-substituted silatranes .
Aplicaciones Científicas De Investigación
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane has a wide range of scientific research applications:
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studies in biochemistry and molecular biology.
Mecanismo De Acción
The mechanism by which 1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane exerts its effects involves its ability to form stable complexes with various molecules. The silicon atom in its structure can coordinate with different ligands, facilitating various chemical transformations. This coordination ability is crucial for its reactivity and applications in catalysis and material science .
Comparación Con Compuestos Similares
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
1-Methoxysilatrane: Similar in structure but with a methoxy group instead of a methyl group.
1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Contains oxygen atoms in the ring system, altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of nitrogen and silicon atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
31701-36-7 |
|---|---|
Fórmula molecular |
C7H18N4Si |
Peso molecular |
186.33 g/mol |
Nombre IUPAC |
1-methyl-2,5,8,9-tetraza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H18N4Si/c1-12-8-2-5-11(6-3-9-12)7-4-10-12/h8-10H,2-7H2,1H3 |
Clave InChI |
WTNHSLOTBCGWBY-UHFFFAOYSA-N |
SMILES canónico |
C[Si]12NCCN(CCN1)CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
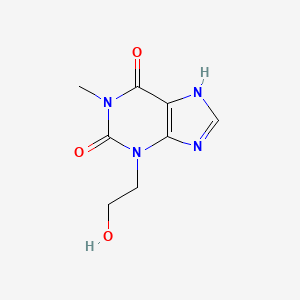
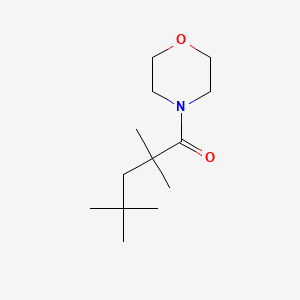

![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
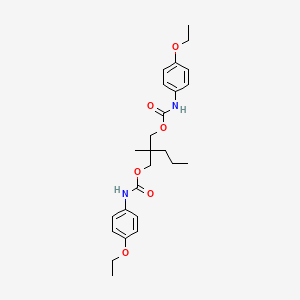
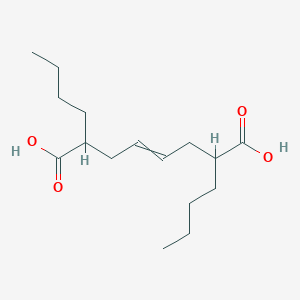
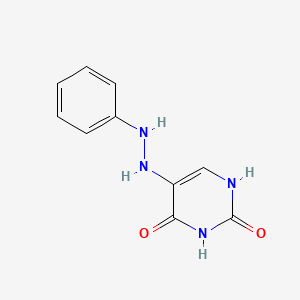
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
